PH11

Pancreatic Cancer TRAIL Resistance Combination Therapy

Select PH11 for TRAIL-resistance reversal studies in pancreatic cancer. This ATP-competitive FAK inhibitor (imidazo[1,2-a][1,3,5]triazine scaffold) uniquely restores TRAIL-induced apoptosis in resistant PANC-1 cells at 5 µM by reducing c-FLIP >70% via FAK/PI3K/AKT inhibition — a functional profile not reproducible with clinical FAK inhibitors like Defactinib or GSK2256098. PH11 spares normal human fibroblasts, making it the only validated chemical probe for dissecting c-FLIP-mediated apoptosis resistance without stromal cytotoxicity.

Molecular Formula C22H22N6O5
Molecular Weight 450.4 g/mol
Cat. No. B15580596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePH11
Molecular FormulaC22H22N6O5
Molecular Weight450.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H22N6O5/c1-30-16-11-13(12-17(31-2)18(16)32-3)24-22-27-20(26-21-23-9-10-28(21)22)25-15-8-6-5-7-14(15)19(29)33-4/h5-12H,1-4H3,(H2,23,24,25,26,27)
InChIKeyHOGIPROMEUJZIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PH11: A Novel FAK Inhibitor with Defined TRAIL-Sensitization Activity in Pancreatic Cancer Models


PH11 (CAS 1627843-95-1, C22H22N6O5) is a synthetic small-molecule ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) developed from the imidazo[1,2-a][1,3,5]triazine scaffold [1]. The compound is distinguished by its demonstrated capacity to restore TRAIL-induced apoptosis in TRAIL-resistant pancreatic cancer cells through downregulation of c-FLIP via inhibition of FAK and the PI3K/AKT signaling pathway, while exhibiting no cytotoxic effect on normal human fibroblasts .

Why FAK Inhibitors Cannot Be Interchanged: PH11's Distinct Functional Profile in TRAIL-Resistant Systems


FAK inhibitors vary widely in their kinase selectivity profiles, ATP-competitive binding modes, and functional cellular effects [1]. While multiple FAK inhibitors have entered clinical development (e.g., Defactinib/VS-6063, GSK2256098, PF-562271), their primary intended therapeutic contexts—ranging from monotherapy to specific combination regimens—differ substantially [2]. PH11 occupies a unique niche as a tool compound validated specifically for studying TRAIL-resistance reversal in pancreatic cancer models; its cellular activity profile (effective TRAIL sensitization with fibroblast sparing) cannot be assumed for alternative FAK inhibitors without empirical validation [3].

Quantitative Differentiation of PH11 Against Clinically-Advanced FAK Inhibitors: A Comparator-Based Evidence Guide


TRAIL Sensitization Efficacy in PANC-1 Cells: PH11 vs. Clinically-Advanced FAK Inhibitors

PH11 at 5 µM in combination with TRAIL (100 ng/mL) restored TRAIL-induced apoptosis in resistant PANC-1 cells, reducing cell viability from approximately 95% (TRAIL alone) to below 40% within 24 hours [1]. In contrast, published data for GSK2256098 and Defactinib in PANC-1 cells show that these inhibitors produce only modest (<20%) reduction in viability as monotherapies at comparable concentrations (1–10 µM), and no published TRAIL combination data are available for these compounds in the identical PANC-1 TRAIL-resistant model [2].

Pancreatic Cancer TRAIL Resistance Combination Therapy

Selectivity for Cancer Cells over Normal Fibroblasts: Differential Cytotoxicity Profile

PH11 treatment (5 µM) alone had no effect on viability of normal human fibroblasts, while the same concentration in combination with TRAIL (100 ng/mL) also spared normal fibroblasts, demonstrating a cancer-cell-selective apoptosis induction [1]. By comparison, clinically-advanced FAK inhibitors such as GSK2256098 and PF-562271 have been reported to exhibit cytotoxicity against various normal cell types in vitro at concentrations of 1–10 µM, with IC50 values against normal human endothelial cells (HUVEC) ranging from 0.5–2 µM .

Selectivity Index Normal Cell Sparing Therapeutic Window

Chemical Scaffold Differentiation: Imidazo[1,2-a][1,3,5]triazine Core Distinct from Clinical FAKi Chemotypes

PH11 is built on an imidazo[1,2-a][1,3,5]triazine core, which is structurally distinct from the 2,4-diaminopyrimidine scaffold of Defactinib (VS-6063) and the pyrazine-based scaffold of GSK2256098 [1][2]. The imidazo[1,2-a][1,3,5]triazine series was specifically designed to target the FAK ATP-binding pocket with a unique hinge-binding orientation that differs from clinical FAK inhibitors [3].

Chemical Scaffold Kinase Inhibitor Chemotype IP Novelty

Mechanism-Specific Differentiation: c-FLIP Downregulation via FAK/PI3K/AKT Pathway Inhibition

PH11 treatment (5 µM) reduced c-FLIP protein levels in PANC-1 cells by >70% within 6 hours as measured by Western blot densitometry, an effect that was not observed with the clinical FAK inhibitor PF-562271 at equivalent concentrations in the same cell line [1][2]. The c-FLIP downregulation by PH11 was shown to be dependent on both FAK inhibition and concomitant PI3K/AKT pathway suppression, whereas PF-562271 primarily inhibits FAK autophosphorylation at Y397 without robust c-FLIP modulation [3].

c-FLIP Apoptosis Sensitization PI3K/AKT Pathway

Recommended Research Applications for PH11 Based on Validated Differentiation Evidence


TRAIL-Resistance Reversal Studies in Pancreatic Cancer

Researchers investigating mechanisms of TRAIL resistance in pancreatic ductal adenocarcinoma should prioritize PH11 for combination studies, given its published efficacy in sensitizing PANC-1 cells to TRAIL-induced apoptosis at 5 µM [1]. This application is not reliably reproducible with clinical FAK inhibitors such as Defactinib or GSK2256098, which lack published TRAIL-combination data in the same model and exhibit minimal monotherapy effects [2].

c-FLIP-Dependent Apoptosis Pathway Analysis

For studies requiring specific modulation of c-FLIP protein expression, PH11 provides a validated chemical probe that reduces c-FLIP levels by >70% at 5 µM in PANC-1 cells [1]. Alternative FAK inhibitors (e.g., PF-562271) do not produce equivalent c-FLIP downregulation, making PH11 the preferred tool for dissecting c-FLIP's role in apoptosis resistance [2].

Cancer-Selective Cytotoxicity Screening with Normal Cell Controls

Investigators performing high-content screening where preservation of normal fibroblast viability is essential should consider PH11, which shows no cytotoxicity to normal human fibroblasts at concentrations up to 5 µM [1]. This property contrasts with several clinical FAK inhibitors that demonstrate cytotoxicity to normal endothelial and stromal cells in the low micromolar range .

Scaffold-Hopping and FAK Inhibitor Chemotype Comparison Studies

PH11 serves as a representative of the imidazo[1,2-a][1,3,5]triazine chemotype, structurally distinct from the diaminopyrimidine-based clinical FAK inhibitors [1]. It is suitable for comparative structure-activity relationship (SAR) studies, resistance mechanism profiling across different FAKi chemotypes, and as a chemical biology tool where a non-clinical-scaffold FAK inhibitor is required [2].

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